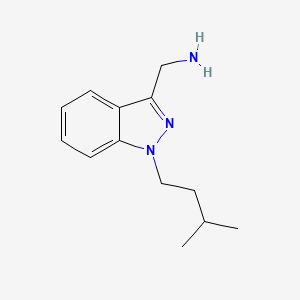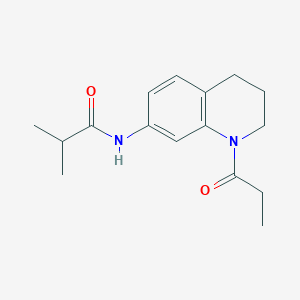
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide, also known as PTI-125, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological disorders. PTI-125 is a derivative of a naturally occurring compound called cyclophilin A (CypA), which is known to play a role in the pathogenesis of Alzheimer's disease (AD) and other neurodegenerative disorders.
Wirkmechanismus
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide is believed to exert its therapeutic effects through its interaction with CypA, a protein that is involved in the regulation of immune responses and the maintenance of cellular homeostasis. CypA has been shown to interact with amyloid beta (Aβ) peptides, which are believed to play a key role in the pathogenesis of AD. N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide has been shown to inhibit the interaction between CypA and Aβ peptides, thereby reducing neuroinflammation and improving synaptic function.
Biochemical and Physiological Effects:
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide has been shown to have several biochemical and physiological effects in animal models of neurological disorders. In AD models, N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide has been shown to reduce Aβ deposition, tau hyperphosphorylation, and neuroinflammation. In TBI models, N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide has been shown to reduce neuronal damage, improve synaptic function, and enhance cognitive performance. In MS models, N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide has been shown to promote remyelination and reduce axonal damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide has several advantages for lab experiments, including its small size, ease of synthesis, and ability to cross the blood-brain barrier. However, N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide also has some limitations, including its limited solubility and stability, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide. One potential direction is the development of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide analogs with improved solubility and stability. Another direction is the study of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide in combination with other drugs or therapies for the treatment of neurological disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide and its potential effects on other cellular processes.
Synthesemethoden
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide can be synthesized through a multi-step process involving the reaction of several chemical intermediates. The first step involves the synthesis of 1,2,3,4-tetrahydroquinoline, which is then reacted with isobutyryl chloride to form N-isobutyryl-1,2,3,4-tetrahydroquinoline. This intermediate is then reacted with propionyl chloride to form the final product, N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide.
Wissenschaftliche Forschungsanwendungen
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide has been studied for its potential therapeutic effects in various neurological disorders, including AD, traumatic brain injury (TBI), and multiple sclerosis (MS). In preclinical studies, N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide has been shown to reduce neuroinflammation, improve synaptic function, and enhance cognitive performance in animal models of AD and TBI. Additionally, N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide has been shown to promote remyelination and reduce axonal damage in animal models of MS.
Eigenschaften
IUPAC Name |
2-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-4-15(19)18-9-5-6-12-7-8-13(10-14(12)18)17-16(20)11(2)3/h7-8,10-11H,4-6,9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDRXXVRIOAHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2741347.png)
![6-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)
![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2741351.png)
![4-Cyclobutyl-6-[[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2741353.png)
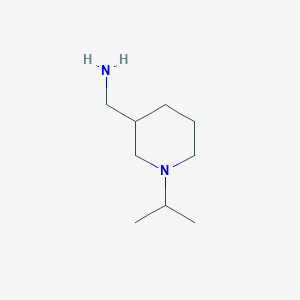
![1-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B2741355.png)

![6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2741357.png)
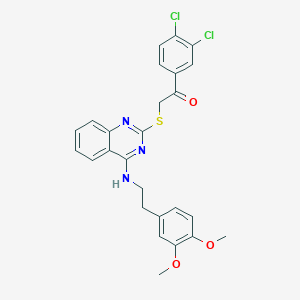
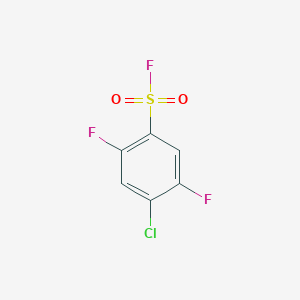
![N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2741360.png)
![1-Prop-2-enoyl-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B2741361.png)
